

Cbr1-IN-4 solubility and stability in DMSO

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Compound of Interest

Compound Name: Cbr1-IN-4

Cat. No.: B12366705

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Application Notes for Cbr1-IN-4 in DMSO

Topic: **Cbr1-IN-4** Solubility and Stability in Dimethyl Sulfoxide (DMSO)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cbr1-IN-4 is a chemical probe targeting Carbonyl Reductase 1 (CBR1), an enzyme involved in the metabolism of various xenobiotics and endogenous compounds.[1][2] For in vitro and in vivo studies, **Cbr1-IN-4** is often formulated in dimethyl sulfoxide (DMSO), a versatile aprotic solvent capable of dissolving a wide array of small organic molecules.[3][4] Understanding the solubility and stability of **Cbr1-IN-4** in DMSO is critical for accurate and reproducible experimental results in drug discovery and development.[5] This document provides detailed application notes and protocols for determining the solubility and stability of **Cbr1-IN-4** in DMSO.

Data Presentation: Solubility and Stability of Cbr1-IN-4 in DMSO

While specific experimental data for the solubility and stability of **Cbr1-IN-4** in DMSO is not publicly available, the following tables represent typical data that would be generated from the protocols described below.

Table 1: Kinetic Solubility of **Cbr1-IN-4** in Aqueous Buffer with DMSO Co-solvent

| Parameter | Value | Method |
|--------------------------|--------------------|--------------|
| Final DMSO Concentration | 1% (v/v) | Nephelometry |
| Buffer | PBS, pH 7.4 | |
| Incubation Time | 2 hours | |
| Temperature | 25°C | |
| Kinetic Solubility | ~50 µM (estimated) | |

Table 2: Thermodynamic Solubility of **Cbr1-IN-4** in DMSO

| Temperature | Solubility (mM) | Method |
|-------------------------|--------------------|-------------|
| 25°C (Room Temperature) | >10 mM (estimated) | Shake-Flask |
| 4°C | To be determined | |
| -20°C | To be determined | |

Table 3: Stability of **Cbr1-IN-4** in DMSO at Various Temperatures

| Storage Condition | Time Point | % Remaining Cbr1-IN-4 | Analytical Method |
|----------------------------------|------------|-----------------------|-------------------|
| Room Temperature (25°C) | 24 hours | 98% | HPLC-UV |
| 7 days | 92% | HPLC-UV | HPLC-UV |
| 30 days | 85% | HPLC-UV | |
| 4°C | 30 days | 99% | |
| 90 days | 97% | HPLC-UV | HPLC-UV |
| -20°C | 30 days | >99% | |
| 90 days | >99% | HPLC-UV | |
| Freeze-Thaw Cycles (-20°C to RT) | 1 Cycle | >99% | HPLC-UV |
| 5 Cycles | 98% | HPLC-UV | |
| 10 Cycles | 96% | HPLC-UV | |

Experimental Protocols

Protocol 1: Determination of Kinetic Solubility by Nephelometry

This protocol outlines a method for determining the kinetic solubility of **Cbr1-IN-4** in an aqueous buffer, which is relevant for assessing potential precipitation in biological assays.

Materials:

- **Cbr1-IN-4**
- Anhydrous DMSO
- Phosphate-buffered saline (PBS), pH 7.4
- 96-well microtiter plates

- Nephelometer or plate reader with light scattering capabilities
- Multichannel pipette

Procedure:

- **Prepare Stock Solution:** Prepare a 10 mM stock solution of **Cbr1-IN-4** in anhydrous DMSO. Ensure the compound is fully dissolved by vortexing.
- **Plate Setup:** Dispense 2 μ L of the 10 mM **Cbr1-IN-4** DMSO stock solution into the wells of a 96-well plate.
- **Add Buffer:** Rapidly add 198 μ L of PBS (pH 7.4) to each well to achieve a final **Cbr1-IN-4** concentration of 100 μ M and a final DMSO concentration of 1%.
- **Mix and Incubate:** Mix the contents of the wells thoroughly using a plate shaker for 1 minute. Incubate the plate at room temperature (25°C) for 2 hours.
- **Measure Light Scattering:** Measure the light scattering or turbidity of each well using a nephelometer.
- **Data Analysis:** Compare the light scattering of the **Cbr1-IN-4** containing wells to wells containing only PBS and 1% DMSO (blank). A significant increase in light scattering indicates precipitation and that the concentration is above the kinetic solubility limit.

Protocol 2: Assessment of Stability by HPLC

This protocol describes how to evaluate the stability of **Cbr1-IN-4** in DMSO under various storage conditions over time.

Materials:

- **Cbr1-IN-4**
- Anhydrous DMSO
- Amber glass or polypropylene vials with screw caps

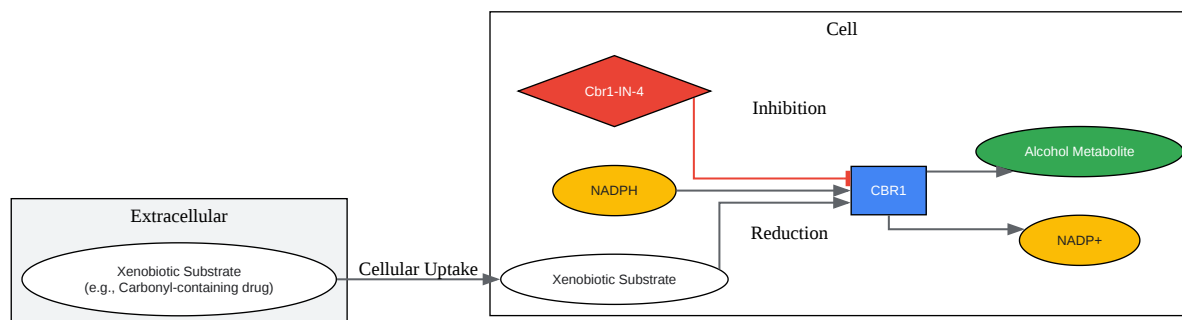
- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- Analytical balance
- Vortex mixer
- Pipettes and tips

Procedure:

- **Prepare Stock Solution:** Prepare a 10 mM stock solution of **Cbr1-IN-4** in anhydrous DMSO.
- **Aliquoting:** Aliquot the stock solution into multiple vials to avoid repeated freeze-thaw cycles of the main stock. Store the aliquots under the desired conditions (e.g., room temperature, 4°C, -20°C).
- **Time Zero (T0) Analysis:** Immediately after preparation, take one aliquot and dilute it to a suitable concentration (e.g., 100 µM) with an appropriate solvent (e.g., acetonitrile/water mixture). Analyze this sample by HPLC to determine the initial peak area of **Cbr1-IN-4**. This serves as the 100% reference.
- **Incubation:** Store the remaining aliquots at the designated temperatures. For freeze-thaw analysis, cycle a set of aliquots between -20°C and room temperature.
- **Subsequent Time Point Analysis:** At each scheduled time point (e.g., 24 hours, 7 days, 30 days), retrieve an aliquot from each storage condition. Allow it to equilibrate to room temperature before analysis.
- **Sample Preparation and Analysis:** Prepare the samples for HPLC analysis as in step 3 and analyze them using the same HPLC method.
- **Data Analysis:** Calculate the percentage of **Cbr1-IN-4** remaining at each time point by comparing the peak area to the T0 peak area.

Visualizations

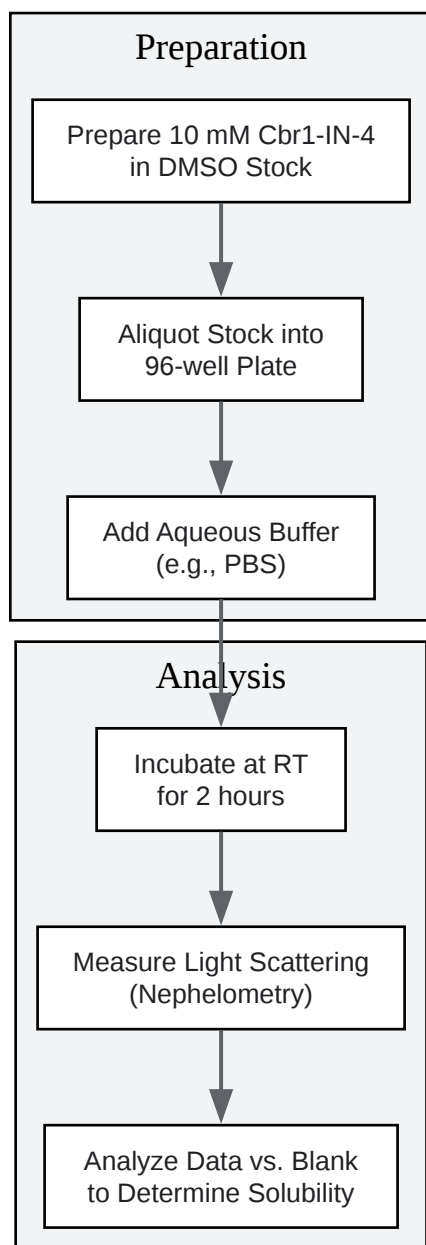
Signaling Pathway Involving CBR1



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Caption: Simplified pathway of xenobiotic metabolism by CBR1 and its inhibition by **Cbr1-IN-4**.

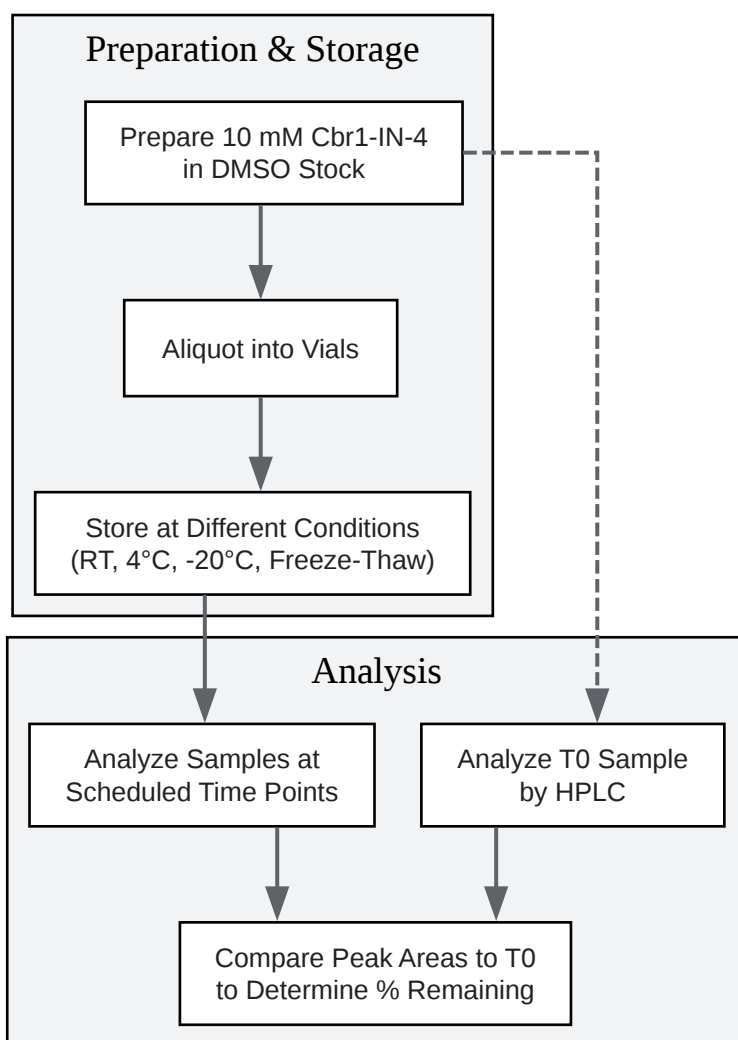
Experimental Workflow for Solubility Assessment



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Caption: Workflow for determining the kinetic solubility of **Cbr1-IN-4**.

Experimental Workflow for Stability Assessment



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Caption: Workflow for assessing the stability of **Cbr1-IN-4** in DMSO over time.

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